3-amino-1H-pyrazol-5(4H)-one

Medicinal Chemistry Computational Chemistry Heterocyclic Reactivity

3-Amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3) is the unsubstituted pyrazolone scaffold essential for medicinal chemistry programs targeting AXL kinase inhibitors (IC₅₀ ≈ 1.6 nM), COX-2-selective anti-inflammatory agents, narrow-spectrum Gram-negative antibacterials, and pyrano[2,3-c]pyrazole combinatorial libraries. Unlike N-substituted analogs with fixed tautomeric states, this scaffold's dynamic keto–enol–imino equilibrium enables ambident nucleophilicity at both the amino group and C-4 position—critical for divergent cyclization regioselectivity and modular derivatization. Procuring the unsubstituted scaffold avoids the failed syntheses and altered biological profiles associated with generic 'pyrazolone core' substitutions. Verify tautomer-dependent reactivity before ordering.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 6126-22-3
Cat. No. B122909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-pyrazol-5(4H)-one
CAS6126-22-3
Synonyms5-Amino-2,4-dihydro-3H-pyrazol-3-one;  3-Amino-2-pyrazolin-5-one;  3-Amino-5-hydroxypyrazole;  NSC 30480;  NSC 34806;  NSC 50565; 
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1C(=NNC1=O)N
InChIInChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H2,(H2,4,5)(H,6,7)
InChIKeyQZBGOTVBHYKUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3): Baseline Identity and Procurement Essentials


3-Amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3), also referred to as 3-amino-5-pyrazolone or 3-amino-5-hydroxypyrazole, is a heterocyclic building block within the pyrazolone class. Its molecular formula is C3H5N3O (MW: 99.09 g/mol) . The compound is commercially available in research-grade purity (typically 95–98%), with melting point reported as 214°C (decomposition) . As a privileged scaffold in medicinal chemistry, it serves as a versatile intermediate for constructing fused heterocyclic systems, including pyranopyrazoles, pyrazolopyridines, and pyrazolopyrimidines [1]. The presence of both amino and carbonyl/hydroxyl functionalities enables diverse chemical reactivity, positioning it as a key starting material for kinase inhibitor development, antimicrobial agent synthesis, and antioxidant studies [2].

3-Amino-1H-pyrazol-5(4H)-one vs. In-Class Analogs: Why Substitution Is Not Straightforward


Generic substitution among pyrazolone derivatives is precluded by fundamental differences in tautomeric equilibria, which directly govern reactivity and biological target engagement [1]. Unlike N-substituted pyrazolones (e.g., 3-methyl-5-pyrazolone or 1-phenyl-3-amino-5-pyrazolone) that exhibit fixed or strongly biased tautomeric states, the unsubstituted 3-amino-1H-pyrazol-5(4H)-one possesses a dynamic equilibrium between keto, enol, and amino-imino forms [2]. This tautomeric flexibility enables divergent reaction pathways: the compound can act as an ambident nucleophile at either the amino group or the C-4 position, whereas substituted analogs are often restricted to a single reactive site [3]. Consequently, synthetic outcomes—including cyclization regioselectivity, product yields, and the types of fused heterocycles accessible—vary substantially depending on which pyrazolone scaffold is employed. Procurement decisions based solely on 'pyrazolone core' availability without accounting for these structure-specific properties risk failed syntheses or altered biological profiles.

3-Amino-1H-pyrazol-5(4H)-one: Quantified Differentiation from Closest Analogs


Tautomeric Equilibrium Distinct from Methyl-Substituted Pyrazolone

The unsubstituted 3-amino-1H-pyrazol-5(4H)-one exhibits a fundamentally different tautomeric equilibrium profile compared to N-methylated analogs. In 3-methyl-5-pyrazolone, DFT calculations at the B3LYP/6-311++G** level demonstrate that the keto form (5PYR-1) is the predominant tautomer in both the isolated molecule and low-polarity solvents [1]. In contrast, the 3-amino substituent in 3-amino-1H-pyrazol-5(4H)-one introduces an additional amino-imino equilibrium that is absent in the 3-methyl analog, resulting in a more complex tautomeric landscape [2]. This difference is further exemplified by studies on 4-substituted pyrazolones, where DFT analyses (B3LYP/6-311++G(d,p)) show that tautomeric equilibrium can be heavily biased toward the keto form for one derivative (PYR-I) and toward the enol form for another (PYR-II), depending on substitution patterns [3].

Medicinal Chemistry Computational Chemistry Heterocyclic Reactivity

Synthetic Yield Advantage in One-Pot Multicomponent Reactions

The unsubstituted 3-amino-1H-pyrazol-5(4H)-one provides a defined synthetic yield baseline of 70–80% in condensation reactions with 3-formylpyrazole and ammonia [1]. While this represents a reliable starting point, N-substituted derivatives can achieve substantially higher yields in specialized applications. For instance, the 1-phenyl-3-amino-5-pyrazolone derivative yields up to 85% in reactions with malononitrile for coumarin sulfonamide synthesis [2]. This yield differential reflects the influence of N-substitution on reaction kinetics and product isolation. Users must weigh the versatility of the unsubstituted scaffold—which allows divergent functionalization at multiple positions—against the higher but application-restricted yields of pre-substituted analogs.

Organic Synthesis Green Chemistry Medicinal Chemistry

Antibacterial Selectivity Profile vs. Amoxicillin

In disc diffusion assays, 3-amino-5-hydroxypyrazole exhibits a distinct antibacterial selectivity profile compared to the broad-spectrum reference amoxicillin. The compound shows inhibitory activity against Escherichia coli and Klebsiella–Enterobacter spp., but notably lacks activity against Staphylococcus aureus [1]. This contrasts with amoxicillin, which demonstrates broad activity across all three bacterial classes. The selective Gram-negative activity of the unsubstituted pyrazolone scaffold contrasts with N-substituted pyrazolone carboxamides, which achieve MIC values as low as 0.98 μg/mL against methicillin-sensitive S. aureus (MSSA) and 1.96 μg/mL against MRSA [2].

Antimicrobial Research Drug Discovery Microbiology

COX-2 Inhibitory Activity of Derived Scaffolds vs. Celecoxib

While 3-amino-1H-pyrazol-5(4H)-one itself lacks direct COX-2 inhibitory activity, derivatives synthesized from this scaffold achieve IC50 values superior to celecoxib. Pyrazolo[3,4-b]pyridines derived from 3-amino-1H-pyrazol-5(4H)-one demonstrate COX-2 IC50 values in the nanomolar range, with compounds IVb, IVh, and IVj showing inhibitory activity better than celecoxib [1]. This contrasts with simple 3-methyl-5-pyrazolone, which exhibits no appreciable COX-2 inhibition. The unsubstituted 3-amino scaffold enables modular construction of fused pyrazolopyridine systems that potently engage the COX-2 active site, whereas pre-substituted pyrazolones often lack the necessary functional handles for such derivatization.

Anti-inflammatory Enzyme Inhibition Medicinal Chemistry

Alanine Racemase Inhibitory Activity: Unique Among Simple Pyrazolones

3-Amino-5-pyrazolone exhibits moderate alanine racemase inhibitory activity, a property not reported for the structurally related 3-amino-5-methylpyrazole [1]. Alanine racemase is a pyridoxal 5′-phosphate-dependent enzyme that catalyzes the interconversion of L- and D-alanine, essential for bacterial cell wall biosynthesis [2]. The presence of both amino and carbonyl/hydroxyl functionalities in 3-amino-1H-pyrazol-5(4H)-one enables binding interactions with the enzyme's active site that are sterically and electronically unavailable to the 3-amino-5-methyl analog. While D-cycloserine remains the clinical reference inhibitor, 3-amino-5-pyrazolone represents a structurally distinct chemotype with potential for optimization.

Antibacterial Enzyme Inhibition Biochemistry

Electrochemical Oxidation Potential: Quantitative Distinction from Substituted Analogs

Electrochemical impedance spectroscopy (EIS) enables structural determination of 3-amino-pyrazolone via distinct oxidation potentials . While specific E1/2 values for 3-amino-1H-pyrazol-5(4H)-one are not publicly tabulated, the unsubstituted scaffold exhibits oxidation behavior distinct from N-substituted derivatives due to differences in electron density at the pyrazolone ring. N-phenyl substitution, as in 1-phenyl-3-amino-5-pyrazolone, alters the HOMO-LUMO gap and shifts oxidation potential anodically by approximately 100–200 mV relative to the unsubstituted parent (class-level inference from pyrazolone electrochemistry literature) . This difference enables electrochemical discrimination between the unsubstituted scaffold and its substituted analogs.

Electrochemistry Analytical Chemistry Sensor Development

3-Amino-1H-pyrazol-5(4H)-one: Application Scenarios Derived from Verified Differentiation


Scaffold for Kinase Inhibitor Development (AXL, TYK2, CDK)

The 3-aminopyrazole moiety is a privileged scaffold for kinase inhibitor design. Derivatives of 3-amino-1H-pyrazol-5(4H)-one have been developed as potent AXL kinase inhibitors with IC50 values as low as 1.6 nM, demonstrating sub-nanomolar binding affinity (Kd = 0.26 nM) [1]. The unsubstituted scaffold provides the optimal starting point for constructing diverse kinase inhibitor chemotypes, whereas pre-substituted pyrazolones lack the necessary functional handles for modular derivatization. Procurement of the unsubstituted scaffold is essential for medicinal chemistry programs targeting novel kinase inhibitor scaffolds [2].

Synthesis of Fused Pyrazolopyridines for Anti-inflammatory Drug Discovery

3-Amino-1H-pyrazol-5(4H)-one serves as the key intermediate for synthesizing pyrazolo[3,4-b]pyridines, a class of compounds with demonstrated COX-2 inhibitory activity superior to celecoxib [3]. The unsubstituted scaffold's C-4 nucleophilicity enables cyclocondensation with α,β-unsaturated carbonyl compounds to form the fused pyrazolopyridine core. Substituted pyrazolone analogs (e.g., 3-methyl-5-pyrazolone) cannot undergo the requisite cyclization due to blocked reactive sites or altered tautomeric equilibrium. Researchers targeting novel anti-inflammatory agents with reduced ulcerogenic liability should procure the unsubstituted scaffold [3].

Gram-Negative Antibacterial Lead Optimization

The selective Gram-negative antibacterial activity of 3-amino-5-hydroxypyrazole against E. coli and Klebsiella–Enterobacter spp., with concomitant inactivity against S. aureus, provides a unique starting point for narrow-spectrum antibacterial development [4]. This selectivity profile contrasts with broad-spectrum agents and may reduce collateral damage to the commensal Gram-positive microbiota. The unsubstituted scaffold's tautomeric flexibility enables further optimization via metal complexation (e.g., Cu(II) complexes) or N-substitution to modulate antibacterial spectrum. Procurement should prioritize the unsubstituted scaffold for programs targeting Gram-negative pathogens [4].

One-Pot Multicomponent Synthesis of Pyranopyrazoles

3-Amino-1H-pyrazol-5(4H)-one is an essential building block for the one-pot, three-component synthesis of pyrano[2,3-c]pyrazoles via reaction with aromatic aldehydes and malononitrile [5]. The unsubstituted scaffold's ambident nucleophilicity enables the requisite Knoevenagel condensation–Michael addition–cyclization cascade. Substituted analogs with blocked amino or C-4 positions fail to yield the pyranopyrazole core. The synthetic yield baseline of 70–80% for the parent scaffold [6] provides a reliable starting point for optimization of catalysts and reaction conditions. This application is particularly relevant for combinatorial chemistry and green chemistry initiatives [5].

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